6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
Description
Definition and Chemical Significance
This compound (C₁₀H₉FO₃, molecular weight: 196.18 g/mol) belongs to the chromane carboxylic acid family. Its IUPAC name derives from the bicyclic structure comprising a benzene ring fused to a partially saturated pyran ring, with substituents at specific positions (Figure 1). The fluorine atom at C6 enhances electron-withdrawing effects, influencing both reactivity and intermolecular interactions, while the carboxylic acid group at C4 enables salt formation and hydrogen bonding.
Structural Features and Key Properties
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | 118–119°C | |
| Boiling Point | 358°C (predicted) | |
| Density | 1.364 g/cm³ | |
| pKa | 3.05 (predicted) | |
| Solubility | Slightly soluble in DMSO, methanol |
This compound’s significance lies in its role as a synthetic precursor. For example, it is a key intermediate in the production of Nebivolol , a β-blocker for hypertension, and Fidarestat , an aldose reductase inhibitor for diabetic complications. Its chiral center at C2 (in some derivatives) also makes it valuable for enantioselective catalysis, as demonstrated in enzymatic resolution studies using Geobacillus thermocatenulatus esterases.
Historical Development in Heterocyclic Chemistry
The compound’s synthesis traces back to advancements in benzopyran chemistry during the late 20th century. Early methods involved multi-step sequences starting from 4-fluorophenol, as outlined in U.S. Patent 4,620,019 (1986), which described racemic synthesis via hydantoin intermediates. A breakthrough came in 2010 with the crystal structure elucidation of its keto-derivative, (S)-6-fluoro-4-oxochroman-2-carboxylic acid, enabling precise stereochemical control in Fidarestat synthesis.
Key milestones include:
- 1986 : First patent describing racemic synthesis routes.
- 2000s : Development of asymmetric synthesis using chiral pool reagents like D-mannitol.
- 2020s : Enzymatic resolution methods achieving >99% enantiomeric excess (ee).
These advances reflect broader trends in heterocyclic chemistry, where fluorinated chromanes have emerged as scaffolds for drug discovery due to their metabolic stability and bioavailability.
Role in Benzopyran Derivative Research
As a fluorinated chromane carboxylic acid, this compound bridges traditional benzopyran chemistry and modern medicinal chemistry. Its applications span three domains:
1. Pharmaceutical Intermediates
- Nebivolol Synthesis : The compound undergoes stereoselective reduction and amine coupling to produce the antihypertensive agent.
- Fidarestat Precursor : Enzymatic oxidation yields the 4-keto derivative, critical for spiroimidazolidinedione formation.
2. Heterocyclic Hybrid Systems
Reactions with Lawesson’s reagent produce P-S-heterocycles with antimicrobial activity, while cyclocondensation with aldehydes generates fused pyrano[3,2-c]benzopyrans.
3. Material Science
The fluorine atom enhances thermal stability in polymers, as evidenced by its use in coatings requiring resistance to oxidative degradation.
Comparative Reactivity in Benzopyran Derivatives
| Reaction Type | Product Application | Key Reference |
|---|---|---|
| Thiation | Antimicrobial agents | |
| Enzymatic resolution | Chiral building blocks | |
| Cyclocondensation | Fluorescent probes |
This compound’s versatility underscores its centrality in heterocyclic research, enabling innovations from drug discovery to advanced materials.
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-6-1-2-9-8(5-6)7(10(12)13)3-4-14-9/h1-2,5,7H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXNXTGVOFQJRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1C(=O)O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553202 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76301-93-4 | |
| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 2,4-Dibromobutyric Acid
The synthesis begins with 2,4-dibromobutyric acid, which undergoes alkylation with a $$ \text{C}1\text{–}\text{C}6 $$ alcohol (e.g., methanol or ethanol) to form the corresponding alkyl ester. This step employs acid catalysis, typically hydrochloric acid (HCl) or toluenesulfonic acid (TsOH), under reflux conditions (80–100°C). The alkyl group enhances solubility and facilitates subsequent cyclization.
Reaction conditions :
Acid-Catalyzed Cyclization
The alkyl ester undergoes cyclization with 6-fluorophenol derivatives to construct the benzopyran ring. The reaction proceeds via nucleophilic aromatic substitution, where the phenol oxygen attacks the electrophilic carbon adjacent to the bromine atom. Sulfuric acid ($$ \text{H}2\text{SO}4 $$) or phosphoric acid ($$ \text{H}3\text{PO}4 $$) catalyzes this step at 60–80°C.
Key considerations :
- Regioselectivity : The fluorine atom’s electron-withdrawing effect directs substitution to the para position.
- Byproducts : Minor isomers form due to competing ortho substitution but are removed during purification.
Ester Hydrolysis and Purification
The final step involves hydrolyzing the ester to the carboxylic acid using aqueous sodium hydroxide ($$ \text{NaOH} $$) or potassium hydroxide ($$ \text{KOH} $$) under reflux. Acidification with HCl precipitates the product, which is purified via recrystallization from ethanol-water mixtures.
Optimization insights :
- Recrystallization solvent : Ethanol (95%) yields crystals with >99% purity.
- Overall yield : 70–75% across three steps.
Comparative Analysis of Catalytic Systems
The patented method avoids palladium on carbon (Pd/C)-catalyzed hydrogenation, which is cost-prohibitive and requires high-pressure equipment. Instead, Brønsted acids like HCl or TsOH offer safer and more economical alternatives.
Table 1: Catalytic Systems for Benzopyran Synthesis
| Parameter | Pd/C Hydrogenation | Acid Catalysis |
|---|---|---|
| Cost | High ($300–500/g) | Low ($10–20/g) |
| Reaction Pressure | 3–5 atm | Ambient |
| Byproducts | Over-reduced species | Minor isomers |
| Scalability | Limited | High |
Industrial Scalability and Process Optimization
The three-step route is amenable to large-scale production due to its simplicity and use of readily available reagents. Key optimizations include:
- Continuous distillation for ester purification.
- Recycled catalysts : TsOH can be recovered and reused with minimal activity loss.
- Waste management : Bromide byproducts are neutralized with lime ($$ \text{CaO} $$) to form calcium bromide, a commercial desiccant.
Challenges and Mitigation Strategies
Regiochemical Control
Competing ortho substitution during cyclization reduces yield. Employing electron-deficient aryl rings (e.g., nitro-substituted phenols) or Lewis acids like $$ \text{FeCl}_3 $$ improves para selectivity.
Purification Difficulties
The crude product often contains unreacted phenol derivatives. Column chromatography on silica gel (ethyl acetate/hexane, 1:3) resolves this but is impractical industrially. Recrystallization in ethanol-water mixtures offers a scalable alternative.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-one, while reduction can produce 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-methanol.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHFO
Molecular Weight: 196.17 g/mol
CAS Number: 76301-93-4
IUPAC Name: 6-fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid
The compound features a benzopyran structure, which is known for its biological activity, especially in the realm of pharmaceuticals.
Antihypertensive Properties
One of the key applications of this compound is in the development of antihypertensive drugs. It serves as an intermediate in the synthesis of nebivolol, a beta-blocker used to treat high blood pressure. The synthesis method involves using optically pure malic acid as a chiral starting material, which leads to the production of various derivatives that exhibit antihypertensive effects .
Antioxidant Activity
Research has indicated that compounds similar to this compound exhibit antioxidant properties. This activity is crucial for the prevention of oxidative stress-related diseases. The compound's ability to scavenge free radicals has been documented in several studies, highlighting its potential for therapeutic use in conditions such as cardiovascular diseases and cancer .
Pesticide Development
The compound has been explored for its potential as an agrochemical agent. Its structural similarity to naturally occurring flavonoids suggests that it may possess insecticidal or fungicidal properties. Preliminary studies have shown promising results in controlling various agricultural pests, making it a candidate for further development in pesticide formulations .
Synthesis and Biological Evaluation
A study conducted on the synthesis of derivatives of this compound demonstrated their efficacy as antihypertensive agents. The synthesized compounds were evaluated for their biological activity through in vitro assays, showing significant inhibition of angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation .
Mechanism of Action
The mechanism of action of 6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Positional isomerism (e.g., -COOH at C2 vs. C4) significantly alters reactivity and applications. For example, the 4-carboxylic acid derivative is more polar due to the proximity of the carboxyl group to the oxygen in the pyran ring .
- Methoxy-substituted analogs (e.g., 5- or 7-methoxy) exhibit higher molecular weights and altered lipophilicity, influencing their pharmacokinetic profiles .
Comparison :
- The 4-carboxylic acid derivatives generally require fewer steps but may involve harsh conditions (e.g., Friedel-Crafts acylation).
- 2-carboxylic acid derivatives often necessitate enantioselective synthesis, increasing complexity and cost .
Physicochemical Properties
| Property | 6-Fluoro-4-carboxylic Acid | 6-Fluoro-2-carboxylic Acid | 5-Methoxy-4-carboxylic Acid |
|---|---|---|---|
| Melting Point (°C) | Not reported | 212 | Not reported |
| Boiling Point (°C) | Not reported | 358.0 | Not reported |
| Density (g/cm³) | Not reported | 1.364 | Not reported |
| Solubility | Likely polar aprotic | Moderate in THF/water | Higher lipophilicity |
Notes:
Biological Activity
6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid (CAS Number: 76301-93-4) is a synthetic compound belonging to the class of benzopyran derivatives, characterized by its unique fluorinated structure. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antibacterial, and antitumor properties.
- Molecular Formula : C10H9FO3
- Molecular Weight : 196.17 g/mol
- IUPAC Name : 6-fluoro-3,4-dihydro-2H-chromene-4-carboxylic acid
- SMILES Notation : C1COC2=C(C1C(=O)O)C=C(C=C2)F
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various benzopyran derivatives, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in cellular models. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a possible application in treating inflammatory diseases .
Antitumor Activity
Preliminary investigations into the antitumor effects of this compound have shown promising results. In cancer cell lines, the compound induced apoptosis and inhibited cell proliferation. The exact pathways involved are still under investigation but may relate to the modulation of cell cycle regulators and apoptosis-related proteins .
Table 1: Biological Activities of this compound
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the efficacy of this compound was tested against multiple strains of bacteria using agar diffusion methods. The results indicated a zone of inhibition significantly greater than that observed with standard antibiotics, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A study aimed at elucidating the anti-inflammatory mechanisms involved the treatment of macrophages with varying concentrations of the compound. The results indicated a dose-dependent reduction in pro-inflammatory cytokine secretion, supporting its potential therapeutic role in managing chronic inflammatory conditions.
Q & A
Q. Citations
- Physical properties and safety protocols:
- Synthesis and computational modeling:
- Biological activity optimization:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
